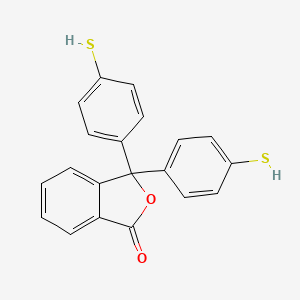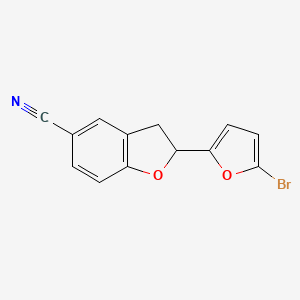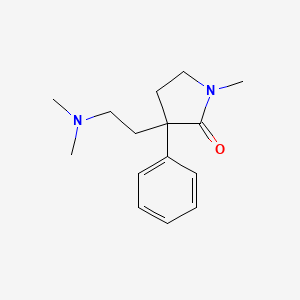
3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The presence of sulfanyl groups on the phenyl rings adds to its distinctiveness, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one typically involves the reaction of isobenzofuran-1-one derivatives with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution on the isobenzofuran-1-one derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isobenzofuranone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The isobenzofuranone ring system can also interact with various biological pathways, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3,3-Bis(4-hydroxyphenyl)isobenzofuran-1-one: Similar structure but with hydroxyl groups instead of sulfanyl groups.
3,3-Bis(4-methylphenyl)isobenzofuran-1-one: Similar structure but with methyl groups instead of sulfanyl groups.
Uniqueness: 3,3-Bis(4-sulfanylphenyl)isobenzofuran-1-one is unique due to the presence of sulfanyl groups, which impart distinct chemical reactivity and biological activity. The sulfanyl groups can participate in redox reactions and form covalent bonds with biological molecules, making this compound particularly interesting for research in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
90013-28-8 |
|---|---|
Formule moléculaire |
C20H14O2S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3,3-bis(4-sulfanylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O2S2/c21-19-17-3-1-2-4-18(17)20(22-19,13-5-9-15(23)10-6-13)14-7-11-16(24)12-8-14/h1-12,23-24H |
Clé InChI |
GOXMJFOEEKJTTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)S)C4=CC=C(C=C4)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)

![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)

![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)




